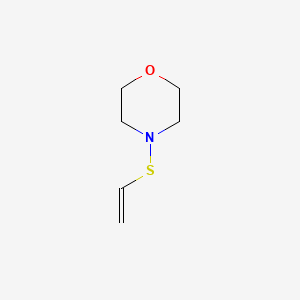

4-(Ethenylsulfanyl)morpholine

Description

4-(Ethenylsulfanyl)morpholine is a sulfur-containing heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) substituted with an ethenylsulfanyl (-S-CH=CH₂) group. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active molecules. For example, it has been utilized in the synthesis of polyhalonitrothiophene derivatives, such as 5-(Ethenylsulfanyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-nitrothiophene-2-carbaldehyde (melting point: 104–105°C), through reactions involving DMF and POCl₃ . Its ethenylsulfanyl group contributes to unique electronic and steric properties, enabling applications in drug discovery, agrochemicals, and materials science.

Properties

CAS No. |

112010-96-5 |

|---|---|

Molecular Formula |

C6H11NOS |

Molecular Weight |

145.23 g/mol |

IUPAC Name |

4-ethenylsulfanylmorpholine |

InChI |

InChI=1S/C6H11NOS/c1-2-9-7-3-5-8-6-4-7/h2H,1,3-6H2 |

InChI Key |

KAEVYWDIWDGDSS-UHFFFAOYSA-N |

Canonical SMILES |

C=CSN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenylsulfanyl)morpholine typically involves the reaction of morpholine with ethenylsulfanyl chloride under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenylsulfanyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The ethenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethenyl group, yielding a thiomorpholine derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiomorpholine derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethenylsulfanyl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(Ethenylsulfanyl)morpholine involves its interaction with specific molecular targets. The ethenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

Sulfur Position and Reactivity :

- The ethenylsulfanyl group in this compound enhances electrophilic aromatic substitution reactivity, facilitating nitro-group introductions (e.g., in thiophene synthesis) .

- In contrast, the sulfonyl group in 4-[2-(Methylsulphonyl)phenyl]morpholine is electron-withdrawing, reducing ring reactivity but improving metabolic stability .

Lipophilicity and Bioavailability :

- Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit higher lipophilicity than morpholine analogs due to sulfur’s polarizability, improving membrane permeability in drug candidates .

- Sulfonamide derivatives (e.g., 4-(Morpholine-4-sulfonyl)-phenylamine) benefit from enhanced solubility and bioavailability, critical for oral drug formulations .

Solid-State Behavior :

- 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike its morpholine analog, which lacks sulfur-mediated interactions . This structural difference impacts crystallinity and stability .

Key Observations:

- Base Sensitivity : Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) require basic conditions for nucleophilic aromatic substitution, whereas this compound is synthesized under acidic conditions (POCl₃ in DMF) .

- Functional Group Compatibility : The ethenylsulfanyl group tolerates nitro-group introductions, enabling multi-step syntheses of complex heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.